2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole 2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13863819
InChI: InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br
Molecular Formula: C10H18BrNOSSi
Molecular Weight: 308.31 g/mol

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

CAS No.:

Cat. No.: VC13863819

Molecular Formula: C10H18BrNOSSi

Molecular Weight: 308.31 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole -

Specification

Molecular Formula C10H18BrNOSSi
Molecular Weight 308.31 g/mol
IUPAC Name (2-bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3
Standard InChI Key ZXPPHJNNFJSETQ-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br

Introduction

Chemical Identity and Structural Features

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The TBDMS group protects the hydroxymethyl moiety, enhancing stability during synthetic reactions. Key molecular attributes include:

PropertyValue
Molecular FormulaC₁₀H₁₈BrNOSSi
Molecular Weight308.31 g/mol
IUPAC Name(2-Bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane
SMILESCC(C)(C)Si(C)OCC1=CN=C(S1)Br
InChI KeyZXPPHJNNFJSETQ-UHFFFAOYSA-N

The bromine atom at position 2 and the TBDMS-protected hydroxymethyl group at position 5 confer reactivity for cross-coupling reactions and further functionalization .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves sequential protection and bromination steps:

  • Protection of Hydroxymethyl Group:

    • Reaction of 5-(hydroxymethyl)thiazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole) yields the TBDMS-protected intermediate .

  • Bromination:

    • Electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid introduces the bromine atom at position 2 .

Example Procedure:
A mixture of 5-(hydroxymethyl)thiazole (1.0 equiv), TBDMS-Cl (1.2 equiv), and imidazole (2.0 equiv) in dichloromethane is stirred at room temperature for 12 hours. After purification, the intermediate is treated with bromine (2.0 equiv) in acetic acid at 10°C, yielding the title compound in 65–75% yield .

Structural Modifications

  • TBDMS Deprotection: Acidic conditions (e.g., HCl in methanol) remove the TBDMS group, regenerating the hydroxymethyl functionality for subsequent reactions .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl/heteroaryl substitutions at the bromine position .

Applications in Drug Discovery

Antiviral Agents

The compound is a precursor in HIV-1 entry inhibitors. Modifications to the thiazole core improve binding to the gp120 envelope glycoprotein. For example:

  • NBD-14168: A derivative with a repositioned hydroxymethyl group showed a 2.3-fold enhancement in antiviral potency (IC₅₀ = 0.8 nM) compared to earlier analogs .

Antibacterial and Anticancer Scaffolds

  • Thiazole-Oxazole Hybrids: Isosteric replacement of sulfur with oxygen maintains bioactivity while altering pharmacokinetic properties .

  • Pyrazoline-Thiazole Conjugates: Hybrids exhibit antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 7.0 μM) .

Physicochemical and Spectroscopic Data

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 0.17 (s, 6H, Si(CH₃)₂), 0.97 (s, 9H, C(CH₃)₃), 4.45 (s, 2H, CH₂O), 7.48 (s, 1H, Thiazole-H) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 25.8 (Si(CH₃)₂), 18.3 (C(CH₃)₃), 63.5 (CH₂O), 117.2 (C-Br), 147.5 (Thiazole-C) .

Stability and Solubility

  • Stability: Hydrolytically stable under neutral conditions but degrades in acidic/basic media.

  • Solubility: Soluble in dichloromethane, THF, and DMSO; insoluble in water .

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